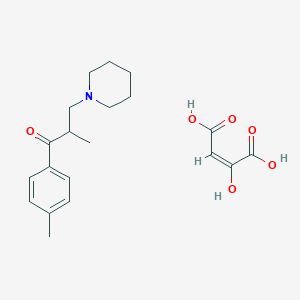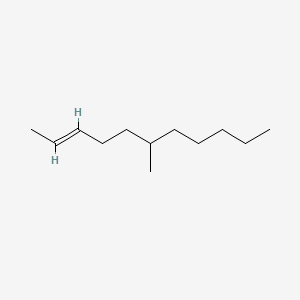
(Z)-(4-fluorophenyl)-hydroxyimino-oxidoazanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-(4-fluorophenyl)-hydroxyimino-oxidoazanium is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a fluorophenyl group attached to a hydroxyimino-oxidoazanium moiety, which contributes to its distinct chemical behavior and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-(4-fluorophenyl)-hydroxyimino-oxidoazanium typically involves the reaction of 4-fluoroaniline with nitrous acid to form the corresponding diazonium salt. This intermediate is then reacted with hydroxylamine to yield the desired compound. The reaction conditions often include maintaining a low temperature to stabilize the diazonium salt and using an aqueous medium to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-(4-fluorophenyl)-hydroxyimino-oxidoazanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine group.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted fluorophenyl derivatives.
Applications De Recherche Scientifique
(Z)-(4-fluorophenyl)-hydroxyimino-oxidoazanium has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mécanisme D'action
The mechanism of action of (Z)-(4-fluorophenyl)-hydroxyimino-oxidoazanium involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydroxyimino group can form hydrogen bonds with active sites of enzymes, modulating their activity. Additionally, the fluorophenyl group can enhance the compound’s binding affinity and specificity for certain molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (Z)-(4-chlorophenyl)-hydroxyimino-oxidoazanium
- (Z)-(4-bromophenyl)-hydroxyimino-oxidoazanium
- (Z)-(4-methylphenyl)-hydroxyimino-oxidoazanium
Uniqueness
(Z)-(4-fluorophenyl)-hydroxyimino-oxidoazanium is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its analogs. The fluorine atom enhances the compound’s stability and can influence its interaction with biological targets, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C6H5FN2O2 |
|---|---|
Poids moléculaire |
156.11 g/mol |
Nom IUPAC |
(Z)-(4-fluorophenyl)-hydroxyimino-oxidoazanium |
InChI |
InChI=1S/C6H5FN2O2/c7-5-1-3-6(4-2-5)9(11)8-10/h1-4,10H/b9-8- |
Clé InChI |
YTPSYFDPGKDWBN-HJWRWDBZSA-N |
SMILES isomérique |
C1=CC(=CC=C1/[N+](=N/O)/[O-])F |
SMILES canonique |
C1=CC(=CC=C1[N+](=NO)[O-])F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


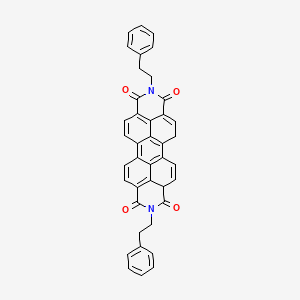
![2,2,2-trifluoro-N-[(7S)-1,2,3-trimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide](/img/structure/B13407313.png)
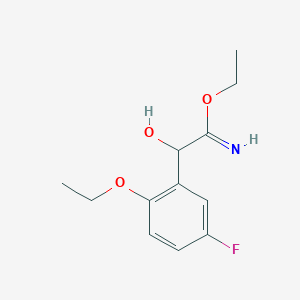
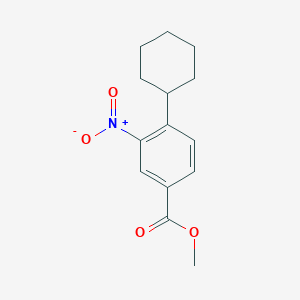
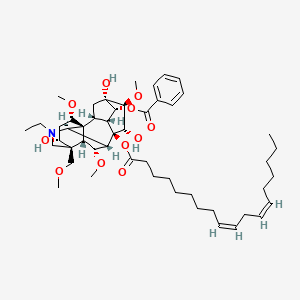

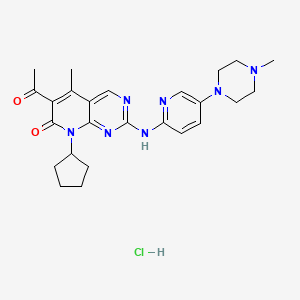
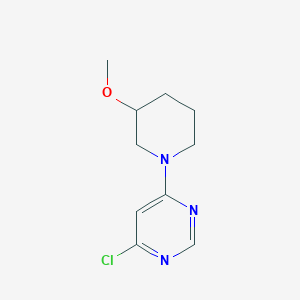
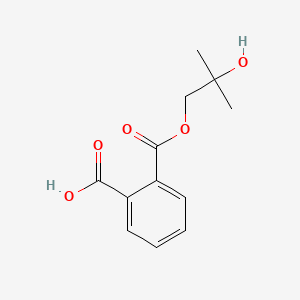


![1-[(2R,4R,5R)-3-azido-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13407356.png)
